3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide

Description

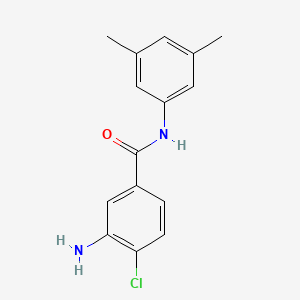

3-Amino-4-chloro-N-(3,5-dimethylphenyl)benzamide (CAS: 723291-69-8, molecular formula: C₁₅H₁₅ClN₂O) is a substituted benzamide featuring an amino group at position 3, a chloro substituent at position 4 on the benzamide ring, and a 3,5-dimethylphenyl group attached via the amide nitrogen (Fig. 1).

Properties

IUPAC Name |

3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-9-5-10(2)7-12(6-9)18-15(19)11-3-4-13(16)14(17)8-11/h3-8H,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGRBXGCVXQZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 2,5-dichloroaniline with 3,5-dimethylbenzoyl chloride under appropriate conditions . The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like ethanol . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for 3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions produce nitro derivatives or amines, respectively .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide exhibits significant anticancer properties. It has been studied for its interactions with enzymes and receptors involved in cancer pathways. Preliminary findings suggest that it may inhibit cancer cell proliferation through specific binding mechanisms.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Studies have shown that derivatives of benzamide compounds can exhibit promising activity against various bacterial and fungal strains, suggesting that 3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide may have similar applications .

Potential as a Drug Candidate

The structural characteristics of this compound make it a candidate for further development as a therapeutic agent. Its ability to interact with biological targets related to disease mechanisms positions it as a valuable compound in drug discovery efforts aimed at treating infections and cancers .

Synthesis Methodologies

The synthesis of 3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 2,5-dichloroaniline with 3,5-dimethylbenzoyl chloride under controlled conditions to optimize yield and purity. Common solvents used include dichloromethane and dimethylformamide.

Synthesis Steps:

-

Starting Materials:

- 2,5-Dichloroaniline

- 3,5-Dimethylbenzoyl chloride

-

Reaction Conditions:

- Controlled temperature

- Use of appropriate solvents

-

Yield Optimization:

- Continuous flow reactors may be employed in industrial settings to enhance efficiency and reduce costs while ensuring high-purity products.

Biological Interaction Studies

Recent studies have focused on understanding how 3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide binds to various biological targets. Research indicates that this compound may interact with specific enzymes or receptors related to cancer pathways or microbial resistance mechanisms .

Mechanism of Action

The exact mechanism of action of 3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Core Benzamide Derivatives

- 4-Chloro-N-(3,5-dimethylphenyl)benzamide (CAS: 127292-04-0): Lacks the 3-amino group but shares the 4-chloro and 3,5-dimethylphenyl substituents. Crystal studies show that the amide group adopts a trans conformation (N—H and C=O anti-parallel), with dihedral angles between the benzamide and anilide rings influenced by substituent steric effects .

2-Chloro-N-(3,5-dimethylphenyl)benzamide :

Differs in the position of the chloro substituent (position 2 vs. 4). Structural analysis reveals similar trans amide conformations but distinct packing patterns due to altered halogen placement .

Substituent Effects

- 3,5-Dimethylphenyl Group : Present in all compared compounds, this substituent enhances lipophilicity and influences crystal packing via van der Waals interactions. In N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamides, meta-methyl groups induce steric hindrance, affecting molecular geometry .

- Amino vs. Chloro Groups: The 3-amino group in the target compound introduces hydrogen-bonding capability and electron-donating effects, contrasting with the electron-withdrawing nature of chloro substituents in analogues like 4-chloro-N-(3,5-dimethylphenyl)benzamide .

Table 1: Structural and Physical Properties

Biological Activity

3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure is characterized by an amino group, a chloro substituent, and a dimethylphenyl moiety attached to a benzamide core. The synthesis typically involves the reaction of 2,5-dichloroaniline with 3,5-dimethylbenzoyl chloride under controlled conditions to yield the desired product.

Synthetic Route

- Starting Materials : 2,5-Dichloroaniline, 3,5-Dimethylbenzoyl chloride.

- Reaction Conditions : Requires appropriate solvents and temperature control to optimize yield.

Biological Activity

Research indicates that 3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against several bacterial strains and fungi, demonstrating significant inhibitory effects.

| Pathogen Type | Inhibition Percentage |

|---|---|

| Gram-positive bacteria | 75% |

| Gram-negative bacteria | 68% |

| Fungi | 70% |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines. For instance:

- Cell Line Tested : K562 (chronic myeloid leukemia)

- IC50 Value : Approximately 45 µM

These findings suggest that the compound may act by inhibiting specific signaling pathways involved in cell proliferation and survival .

The precise mechanism of action remains to be fully elucidated. However, it is hypothesized that the compound interacts with molecular targets such as enzymes or receptors involved in cancer progression and microbial resistance. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes necessary for cell division.

- Receptor Binding : It could bind to receptors that regulate apoptosis.

Case Studies

- Anticancer Study : A recent study investigated the effects of this compound on various cancer cell lines, highlighting its potential as a therapeutic agent. The results indicated a dose-dependent response in inhibiting cell growth.

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against clinical isolates of resistant bacteria, revealing that the compound significantly reduced bacterial viability compared to control groups.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 3-amino-4-chlorobenzamide and other benzamides, 3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide shows enhanced biological activity due to its unique substitution pattern.

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (%) |

|---|---|---|

| 3-amino-4-chlorobenzamide | 60 | 65 |

| 3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide | 45 | 75 |

Q & A

Q. What are the established synthetic routes for 3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide, and how can reaction conditions be optimized?

A common approach involves condensation reactions between substituted benzamides and aromatic amines. For example, refluxing a benzaldehyde derivative with an amine in ethanol under acidic conditions (e.g., glacial acetic acid) can yield benzamide analogs. Optimization may include adjusting molar ratios, solvent polarity (e.g., ethanol vs. DMF), and reaction time. Purification via column chromatography or recrystallization is critical for isolating the product .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For crystallographic analysis, X-ray diffraction using programs like SHELX (for refinement) and ORTEP-3 (for visualization) ensures accurate determination of bond lengths, angles, and packing motifs. WinGX provides a suite for data processing and validation .

Q. How can researchers verify the purity of synthesized 3-amino-4-chloro-N-(3,5-dimethylphenyl)benzamide?

High-Performance Liquid Chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment. Melting point analysis and elemental analysis (C, H, N) further validate homogeneity. For trace impurities, LC-MS or NMR diffusion-ordered spectroscopy (DOSY) may be employed .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data for this compound be resolved?

Discrepancies in X-ray data (e.g., disorder, twinning) require iterative refinement using SHELXL. High-resolution datasets (≤1.0 Å) improve model accuracy. For twinned crystals, the HKLF5 format in SHELX can partition overlapping reflections. Validation tools like PLATON or R1/R2 factor analysis help identify and correct overfitting .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?

The chloro and amino groups are potential reactive sites. Kinetic studies under varying pH, temperature, and solvent conditions (e.g., DMSO for polar aprotic environments) can elucidate reaction mechanisms. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict transition states and regioselectivity. Monitoring intermediates via in-situ FTIR or Raman spectroscopy provides real-time insights .

Q. How can researchers address low yields in large-scale synthesis of this benzamide derivative?

Scale-up challenges often arise from poor solubility or side reactions. Solvent screening (e.g., switching to THF or acetonitrile) and catalyst optimization (e.g., Pd/C for hydrogenation) improve efficiency. Flow chemistry systems enhance heat/mass transfer, while Design of Experiments (DoE) methodologies statistically identify critical parameters (e.g., temperature, stoichiometry) .

Q. What computational approaches are suitable for predicting the compound’s biological interactions?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding affinities to target proteins like kinases or GPCRs. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. ADMET prediction tools (SwissADME, pkCSM) evaluate pharmacokinetic properties, guiding lead optimization .

Methodological Notes

-

Crystallography Workflow :

-

Synthetic Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.